

physicochemical properties of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No.: B1451865

[Get Quote](#)

An In-depth Technical Guide to **3-(2,2,2-Trifluoroethoxy)phenylboronic Acid**

Abstract

This technical guide provides a comprehensive overview of **3-(2,2,2-Trifluoroethoxy)phenylboronic acid**, a key building block in modern synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including structural, thermal, and solubility characteristics. Emphasis is placed on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide offers field-proven insights into its reactivity, a detailed experimental protocol for its use, and essential safety and handling information. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated organic compounds to construct complex molecular architectures.

Introduction

Chemical Identity and Significance

3-(2,2,2-Trifluoroethoxy)phenylboronic acid (CAS No. 850593-08-7) is a specialized arylboronic acid derivative.^[1] Its structure is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at the meta-position relative to a 2,2,2-trifluoroethoxy group (-OCH₂CF₃).

The strategic incorporation of the trifluoroalkoxy moiety imparts unique electronic properties that are highly valued in drug discovery. Fluorine-containing groups are known to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of pharmaceutical candidates. As such, this compound serves as a critical reagent for introducing the 3-(2,2,2-trifluoroethoxy)phenyl fragment into target molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.^{[2][3]} Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, one of the most versatile and widely used methods for C-C bond formation.^{[4][5]}

Scope of the Guide

This document serves as a senior-level technical resource, consolidating essential data on the properties, synthesis, reactivity, and handling of **3-(2,2,2-Trifluoroethoxy)phenylboronic acid**. It moves beyond a simple data summary to explain the causality behind its chemical behavior and provides a practical, step-by-step protocol for its application in a representative cross-coupling reaction.

Physicochemical Properties

The functional utility of any chemical reagent is fundamentally governed by its physicochemical properties. The trifluoroethoxy group significantly influences the electronic nature of the phenylboronic acid, which in turn affects its reactivity and acidity.

Structural and General Properties

The core structural and identifying properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	850593-08-7	[1]
Molecular Formula	C ₈ H ₈ BF ₃ O ₃	[1] [6]
Molecular Weight	219.95 g/mol	[6]
Appearance	Solid	[6] [7]
SMILES String	OB(O)c1ccccc(OCC(F)(F)F)c1	[6]
InChI Key	SZLRKQKOUYNFDB- UHFFFAOYSA-N	[6]

Thermal Properties

- Melting Point: 126-129 °C[\[7\]](#)
- Boiling Point: 306.9 ± 52.0 °C (Predicted)[\[7\]](#)

The defined melting point range indicates a crystalline solid at room temperature. The high boiling point is typical for an organic molecule of this molecular weight with hydrogen-bonding capabilities.

Acidity and Solubility

- pKa: 7.88 ± 0.10 (Predicted)[\[7\]](#)

Phenylboronic acids are Lewis acids, not Brønsted acids. Their acidity arises from the acceptance of a hydroxide ion by the vacant p-orbital on the sp²-hybridized boron atom to form a tetrahedral boronate species. The electron-withdrawing nature of the trifluoroethoxy group is expected to increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[\[8\]](#) This enhanced acidity can be advantageous for certain catalytic cycles.

- Solubility:
 - Water: Specific quantitative data is not available, but phenylboronic acids generally exhibit low solubility in water.[\[9\]](#)[\[10\]](#) The introduction of fluorinated groups, such as trifluoroethoxy,

typically decreases aqueous solubility further.[9]

- Organic Solvents: Phenylboronic acid and its derivatives are generally soluble in most polar organic solvents like acetone, ethers, and chloroform, and poorly soluble in nonpolar solvents such as hexanes.[11][12][13] Acetone is noted as a good solvent for NMR studies of related compounds due to excellent solubility.[14]

Spectroscopic Profile

While specific spectral data for this exact compound is not available in the cited literature, characterization would typically involve:

- ^1H NMR: Expected to show distinct aromatic proton signals, a characteristic singlet for the $\text{B}(\text{OH})_2$ protons (which can exchange with D_2O), and a quartet for the $-\text{OCH}_2-$ protons coupled to the fluorine atoms.
- ^{13}C NMR: Aromatic carbon signals, with the carbon attached to the boron atom often being difficult to detect due to quadrupolar relaxation.[15]
- ^{19}F NMR: A triplet corresponding to the $-\text{CF}_3$ group.
- ^{11}B NMR: A broad singlet characteristic of a trigonal boronic acid.[15]

Synthesis and Reactivity

General Synthetic Routes

While a specific, published synthesis for **3-(2,2,2-Trifluoroethoxy)phenylboronic acid** was not found, a highly plausible and standard route for arylboronic acid synthesis involves a Grignard reaction.[16] The general pathway would be:

- Grignard Formation: Reaction of the corresponding aryl bromide, 1-bromo-3-(2,2,2-trifluoroethoxy)benzene, with magnesium turnings in an anhydrous ether like THF or diethyl ether.
- Borylation: The resulting Grignard reagent is then added to a trialkyl borate, such as trimethyl borate, at low temperature.

- Hydrolysis: Acidic aqueous workup hydrolyzes the intermediate boronate ester to yield the final **3-(2,2,2-Trifluoroethoxy)phenylboronic acid**.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and an organic halide or triflate.

The accepted catalytic cycle involves three key steps:

- Oxidative Addition: The Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

The choice of base, solvent, and palladium ligand system is critical for achieving high yields and must be optimized for the specific substrates being coupled.

Experimental Protocols

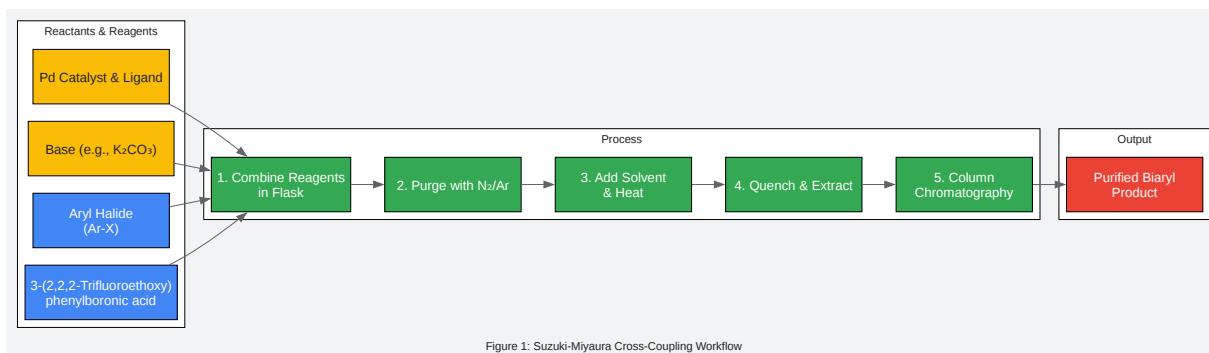
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol describes a general, self-validating procedure for coupling **3-(2,2,2-Trifluoroethoxy)phenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a biaryl product via a palladium-catalyzed cross-coupling reaction.

Materials:

- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid** (1.2 eq)
- Aryl Bromide (Ar-Br) (1.0 eq)


- Palladium(II) Acetate [$\text{Pd}(\text{OAc})_2$] (0.02 eq)
- Triphenylphosphine (PPh_3) or other suitable ligand (0.04 eq)
- Potassium Carbonate (K_2CO_3) or other suitable base (2.0 - 3.0 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Methodology:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq), **3-(2,2,2-Trifluoroethoxy)phenylboronic acid** (1.2 eq), and the base (e.g., K_2CO_3 , 2.5 eq).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 0.02 eq) and the phosphine ligand (e.g., PPh_3 , 0.04 eq). Causality Note: The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
- Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. Causality Note: The aqueous phase is essential for activating the boronic acid with the base and facilitating the transmetalation step.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.

- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Safety and Handling

Hazard Identification

Based on available Safety Data Sheets (SDS), **3-(2,2,2-Trifluoroethoxy)phenylboronic acid** is classified with the following hazards:

- H315: Causes skin irritation.[17][18]
- H319: Causes serious eye irritation.[6][17][18]
- May also be harmful if swallowed (H302) and may cause respiratory irritation (H335).[19][20]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[18]
- Hygiene: Wash hands and face thoroughly after handling.[17][18] Avoid contact with skin, eyes, and clothing.[18]

Storage

- Store in a tightly closed container in a cool, dark, and dry place.[18]
- The compound should be stored under an inert atmosphere at room temperature to prevent degradation, particularly dehydration to the corresponding boroxine anhydride.[7]

Conclusion

3-(2,2,2-Trifluoroethoxy)phenylboronic acid stands out as a highly valuable and versatile building block for synthetic chemistry. Its defining feature, the trifluoroethoxy group, imparts desirable electronic properties that are leveraged in the design of complex organic molecules, especially within pharmaceutical research. A thorough understanding of its physicochemical

properties, reactivity profile, and proper handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. Its primary role in Suzuki-Miyaura cross-coupling reactions underscores its importance in the modern chemist's toolkit for constructing novel molecular entities with precision and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2,2,2-Trifluoroethoxy)phenylboronic acid | VSNCHEM [vsnchem.com]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- 4. [uwindsor.ca](#) [uwindsor.ca]
- 5. [mdpi-res.com](#) [mdpi-res.com]
- 6. 3-(2,2,2-Trifluoroethoxy)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(2,2,2-TRIFLUOROETHOXY)PHENYLBORONIC ACID CAS#: 850593-08-7 [m.chemicalbook.com]
- 8. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
- 9. [scispace.com](#) [scispace.com]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. [d-nb.info](#) [d-nb.info]
- 13. [researchgate.net](#) [researchgate.net]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [rsc.org](#) [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. tcichemicals.com [tcichemicals.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. 3-(Trifluoroethoxy)phenylboronicacid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physicochemical properties of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451865#physicochemical-properties-of-3-2-2-2-trifluoroethoxy-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com